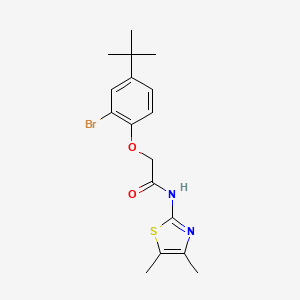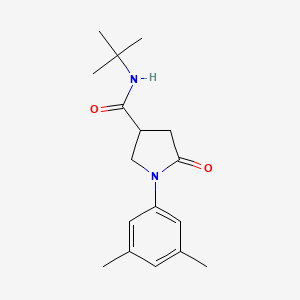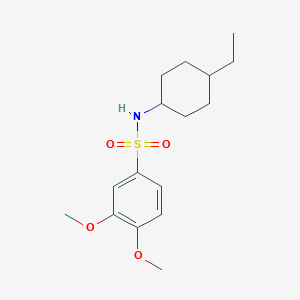![molecular formula C16H24ClNO2 B4713048 4-[6-(3-chlorophenoxy)hexyl]morpholine](/img/structure/B4713048.png)
4-[6-(3-chlorophenoxy)hexyl]morpholine
Overview
Description
4-[6-(3-chlorophenoxy)hexyl]morpholine, also known as SR141716A, is a selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1994 by Rinaldo G. Pertwee and his colleagues at the University of Aberdeen, Scotland. Since then, this compound has been extensively studied for its potential therapeutic applications.
Mechanism of Action
4-[6-(3-chlorophenoxy)hexyl]morpholine acts as a competitive antagonist of the cannabinoid receptor CB1, which is widely expressed in the central nervous system. By blocking the activity of CB1, this compound reduces the effects of endocannabinoids, which are involved in various physiological processes such as appetite regulation, pain perception, and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce food intake and body weight in animal models of obesity. It has also been shown to reduce the rewarding effects of drugs of abuse, indicating its potential as a treatment for addiction. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[6-(3-chlorophenoxy)hexyl]morpholine in lab experiments is that it is a highly selective antagonist of CB1, which means that it does not interact with other receptors in the endocannabinoid system. This allows researchers to study the specific effects of CB1 blockade without interference from other receptors. However, one limitation of using this compound is that it has a relatively short half-life in vivo, which means that it may need to be administered frequently in order to maintain its effects.
Future Directions
There are a number of potential future directions for research on 4-[6-(3-chlorophenoxy)hexyl]morpholine. For example, further studies could be conducted to investigate its potential therapeutic applications in the treatment of obesity, addiction, and neurodegenerative diseases. Additionally, new compounds could be synthesized that are more potent and selective than this compound, which could lead to the development of more effective treatments for these conditions. Finally, more research could be conducted to better understand the role of the endocannabinoid system in various physiological processes, which could lead to the development of new drugs that target this system.
Scientific Research Applications
4-[6-(3-chlorophenoxy)hexyl]morpholine has been used extensively in scientific research to understand the role of the endocannabinoid system in various physiological and pathological conditions. This compound has been shown to have potential therapeutic applications in the treatment of obesity, addiction, and neurodegenerative diseases.
properties
IUPAC Name |
4-[6-(3-chlorophenoxy)hexyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c17-15-6-5-7-16(14-15)20-11-4-2-1-3-8-18-9-12-19-13-10-18/h5-7,14H,1-4,8-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKZBFHWXMPALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-4-pyridinylacetamide](/img/structure/B4712968.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(mesitylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4712981.png)
![methyl 2-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4712984.png)

![3-(1-benzofuran-2-yl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4713000.png)

![4-fluoro-N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}benzamide](/img/structure/B4713008.png)
![2-(diethylamino)ethyl 4-{[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]amino}benzoate](/img/structure/B4713013.png)
![methyl 4-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B4713020.png)
![2-bromo-N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4713022.png)
![2-[(4-ethyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4713028.png)
![5-{2-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4713033.png)
